An In-depth Technical Guide to the Chemical Properties of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol
An In-depth Technical Guide to the Chemical Properties of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a significant derivative of the organochlorine pesticide methoxychlor. While this compound is not as extensively studied as its parent, its structural similarity to known endocrine-disrupting metabolites of methoxychlor warrants a detailed examination of its synthesis, physicochemical characteristics, and potential biological activity. This document synthesizes available data with established chemical principles to offer a thorough resource for researchers in toxicology, drug discovery, and environmental science. Particular emphasis is placed on its probable role as an endocrine modulator, a hypothesis supported by the well-documented estrogenic activity of related methoxychlor metabolites.
Introduction
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (CAS No. 14337-31-6) is a chlorinated aromatic alcohol. It is structurally related to methoxychlor, a pesticide that has garnered significant attention due to its proestrogenic properties.[1] The biological activity of methoxychlor is primarily attributed to its metabolic products, which can interact with estrogen receptors and disrupt normal endocrine function.[2] Given that 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol is a mono-hydroxylated derivative of methoxychlor, it is critical to understand its chemical behavior and biological implications. This guide aims to consolidate the known information and provide expert insights into the properties and potential applications of this compound in research settings.
Physicochemical Properties
Precise experimental data for the physical properties of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol are not widely available in the peer-reviewed literature. However, based on its chemical structure and data from analogous compounds, we can estimate its key properties.
| Property | Value/Information | Source/Basis |
| CAS Number | 14337-31-6 | [3][4] |
| Molecular Formula | C₉H₉Cl₃O₂ | [3][4] |
| Molecular Weight | 255.53 g/mol | [3][4] |
| Appearance | Likely a solid at room temperature | Based on similar compounds |
| Melting Point | Not available (Predicted to be in the range of 70-90 °C) | Estimation based on related structures |
| Boiling Point | Not available (Predicted to be >250 °C at atmospheric pressure) | Estimation based on related structures |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane. | General solubility of organochlorine compounds |
Synthesis and Spectroscopic Analysis
Proposed Synthetic Pathway: Grignard Reaction
A plausible and efficient method for the synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol is the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this case, 4-methoxyphenylmagnesium bromide would be reacted with chloral (trichloroacetaldehyde).
Experimental Protocol: Synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol
Materials:
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4-Bromoanisole
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Chloral (trichloroacetaldehyde)
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware for anhydrous reactions
Procedure:
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Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is usually indicated by a gentle refluxing of the ether. The mixture is stirred until the magnesium is consumed.
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Reaction with Chloral: The Grignard reagent is cooled in an ice bath. A solution of chloral in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Predicted Spectroscopic Data
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¹H NMR:
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A singlet for the methoxy group protons (~3.8 ppm).
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A doublet for the aromatic protons ortho to the methoxy group (~6.9 ppm).
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A doublet for the aromatic protons meta to the methoxy group (~7.3 ppm).
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A singlet for the benzylic proton (~5.0 ppm).
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A broad singlet for the hydroxyl proton (variable chemical shift).
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-
¹³C NMR:
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A signal for the methoxy carbon (~55 ppm).
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Signals for the aromatic carbons (114-160 ppm).
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A signal for the benzylic carbon (~85 ppm).
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A signal for the trichloromethyl carbon (~103 ppm).
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IR Spectroscopy:
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A broad O-H stretching band (~3400 cm⁻¹).
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C-H stretching bands for the aromatic and methoxy groups (~2850-3100 cm⁻¹).
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C=C stretching bands for the aromatic ring (~1610 and 1510 cm⁻¹).
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A strong C-O stretching band for the ether (~1250 cm⁻¹) and alcohol (~1050 cm⁻¹).
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A C-Cl stretching band (~700-800 cm⁻¹).
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be expected at m/z 254 (with isotopic peaks for chlorine).
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Fragmentation would likely involve the loss of the trichloromethyl group and other characteristic fragments of the methoxyphenyl ethanol moiety.
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Biological Activity and Mechanism of Action
Endocrine Disruption: An Estrogenic Metabolite
The primary biological significance of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol lies in its probable role as an endocrine-disrupting chemical (EDC). The parent compound, methoxychlor, is known to be a proestrogen, meaning it requires metabolic activation to exert its estrogenic effects.[5] This activation primarily involves O-demethylation to form hydroxylated metabolites that can bind to estrogen receptors (ERs).[6]
Given its structure as a mono-demethylated and hydroxylated analog of methoxychlor, 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol is highly likely to possess estrogenic activity. Research on various methoxychlor metabolites has shown that the presence of a phenolic hydroxyl group is crucial for binding to ERα and ERβ.[7]
Postulated Mechanism of Action
The estrogenic activity of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol is expected to be mediated through its interaction with estrogen receptors, primarily ERα and ERβ. The binding of this ligand to the receptor would initiate a cascade of molecular events, leading to changes in gene expression that are typically regulated by endogenous estrogens like 17β-estradiol.
Figure 2: Proposed Synthesis Workflow
Toxicological Profile
The toxicological profile of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol has not been specifically determined. However, based on its relationship with methoxychlor and its metabolites, it is prudent to handle this compound with care, assuming potential reproductive and developmental toxicity due to its likely endocrine-disrupting properties. High doses may also lead to neurotoxic effects, similar to the parent compound methoxychlor.[1]
Applications in Research and Drug Development
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Endocrine Disruptor Screening: 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol can serve as a reference compound in in vitro and in vivo assays designed to screen for estrogenic activity of environmental chemicals.[2]
-
Structure-Activity Relationship (SAR) Studies: As a specific metabolite of methoxychlor, this compound is valuable for SAR studies aimed at understanding the structural requirements for estrogen receptor binding and activation.
-
Drug Discovery: While its estrogenic properties may be a liability, understanding the interaction of such molecules with nuclear receptors can inform the design of selective receptor modulators for therapeutic applications.
Conclusion
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol is a chemical of significant interest due to its close structural and likely biological relationship to the proestrogenic pesticide methoxychlor. Although specific experimental data on its physicochemical and toxicological properties are scarce, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate the chemical and biological profile of this compound, which will be crucial for a comprehensive understanding of the environmental and health impacts of methoxychlor and its derivatives.
References
- Shelby, M. D., Newbold, R. R., Tully, D. B., Chae, K., & Davis, V. L. (1996). Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays. Environmental Health Perspectives, 104(12), 1296–1300.
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Methoxychlor. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. Retrieved from [Link]
- Gaido, K. W., Leonard, L. S., Lovell, S., Gould, J. C., Baba, D., Portier, C. J., & McDonnell, D. P. (1999). Differential interaction of the methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane with estrogen receptors alpha and beta. Endocrinology, 140(12), 5746–5753.
- Bulger, W. H., Muccitelli, R. M., & Kupfer, D. (1978). Studies on the in vivo and in vitro estrogenic activities of methoxychlor and its metabolites. Role of hepatic mono-oxygenase in methoxychlor activation. Biochemical Pharmacology, 27(20), 2417–2423.
- Cummings, A. M. (1997). Methoxychlor as a model for environmental estrogens. Critical Reviews in Toxicology, 27(4), 367–379.
- Klotz, D. M., Beckman, B. S., Derr, S. M., & Arnold, S. F. (2000). Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles. Environmental Health Perspectives, 108(7), 637–643.
- Gaido, K. W., Maness, S. C., McDonnell, D. P., Dehal, S. S., Kupfer, D., & Safe, S. (2000). Interaction of methoxychlor and related compounds with estrogen receptor alpha and beta, and androgen receptor: structure-activity studies. Molecular Pharmacology, 58(5), 852–858.
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2,2-trichloro-1-4-methoxyphenylethan-1-ol [sytracks.com]
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- 5. Methoxychlor as a model for environmental estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of methoxychlor and related compounds with estrogen receptor alpha and beta, and androgen receptor: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential interaction of the methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
